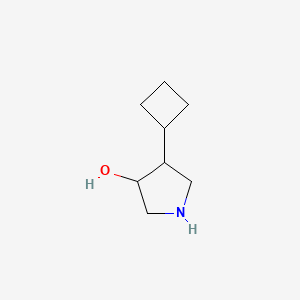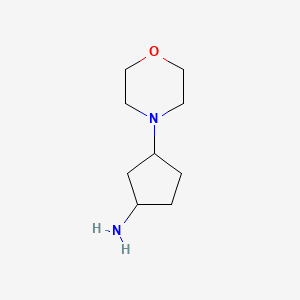
3-Morpholinocyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholinocyclopentan-1-amine is an organic compound with the molecular formula C9H18N2O. It features a cyclopentane ring substituted with a morpholine group and an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinocyclopentan-1-amine typically involves the reaction of cyclopentanone with morpholine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of renewable starting materials and green chemistry principles is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-Morpholinocyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amines .
Aplicaciones Científicas De Investigación
3-Morpholinocyclopentan-1-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Morpholinocyclopentan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable component in drug design .
Comparación Con Compuestos Similares
1-Morpholinocyclopentene: This compound features a similar morpholine ring but differs in the presence of a double bond in the cyclopentane ring.
Cyclopentylamine: Lacks the morpholine ring but shares the cyclopentane structure with an amine group.
Morpholine: A simpler structure with just the morpholine ring and no cyclopentane.
Uniqueness: 3-Morpholinocyclopentan-1-amine is unique due to the combination of the morpholine ring and the cyclopentane structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-morpholin-4-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-1-2-9(7-8)11-3-5-12-6-4-11/h8-9H,1-7,10H2 |
Clave InChI |
ZNWJKNHRXMWQRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1N)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


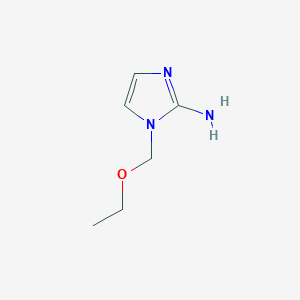
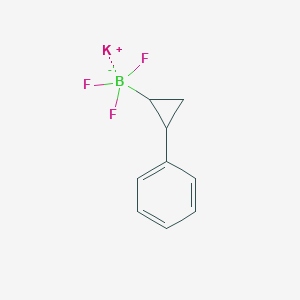
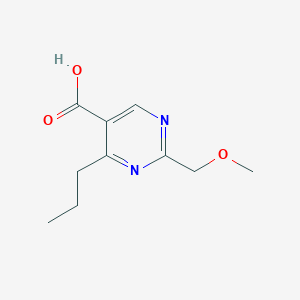
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
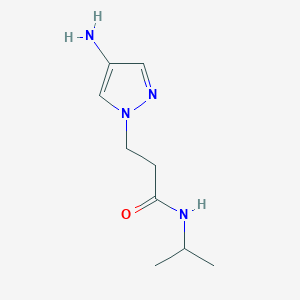

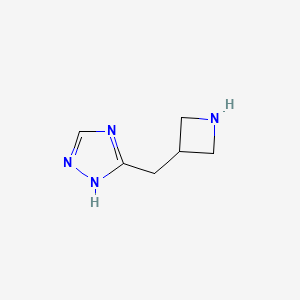
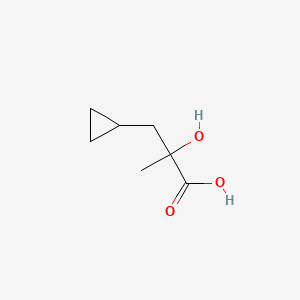
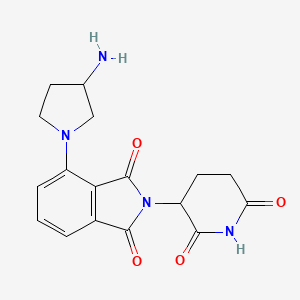


![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
